Propargyl-PEG1-acid (CAS 55683-37-9) is a compact, heterobifunctional crosslinker featuring a terminal alkyne and a carboxylic acid separated by a single diethylene glycol-style ether linkage. As a fundamental building block in bioconjugation, it enables orthogonal reactivity: the carboxylic acid readily undergoes amide coupling with primary amines via EDC/HATU activation, while the propargyl group participates in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). With a molecular weight of 128.13 g/mol, this linker is highly valued in procurement for synthesizing proteolysis-targeting chimeras (PROTACs), peptide-drug conjugates (PDCs), and antibody-drug conjugates (ADCs) where minimal spacer length and improved aqueous solubility are strictly required.
Substituting Propargyl-PEG1-acid with purely alkyl linkers (such as 4-pentynoic acid or 5-hexynoic acid) or longer PEGylated variants (like Propargyl-PEG2-acid or PEG4-acid) fundamentally alters the physicochemical and spatial properties of the resulting conjugate. Alkyl linkers lack the ether oxygen, resulting in higher lipophilicity that can drive unwanted aggregation during aqueous bioconjugation and negatively impact the pharmacokinetic profile of therapeutic constructs. Conversely, substituting with longer PEG chains increases the spacer distance (e.g., from a 5-atom spacer in PEG1 to an 8-atom spacer in PEG2), which can disrupt the tight ternary complex formation required for efficient E3 ligase-mediated protein degradation in PROTACs. Consequently, procurement must strictly match the PEG1 specification when a highly compact, hydrophilic bridge is structurally mandated .
In the design of heterobifunctional degraders, the distance between the target-binding warhead and the E3 ligase recruiter is critical. Propargyl-PEG1-acid provides a minimal 5-atom spacer between the alkyne and the carbonyl carbon, contrasting with the 8-atom spacer of Propargyl-PEG2-acid and the ~14-atom spacer of PEG4 variants. This compact architecture was successfully utilized to synthesize reversible BTK-CRBN PROTACs (e.g., PROTAC 5), which achieved effective degradation of Bruton's Tyrosine Kinase (BTK) at 10 μM concentrations, whereas improper spacer lengths or covalent-binding analogues failed to induce degradation despite target engagement [1].
| Evidence Dimension | Spacer atom count and degradation efficacy |
| Target Compound Data | 5-atom spacer length; enables functional BTK degradation at 10 μM |
| Comparator Or Baseline | Propargyl-PEG2-acid (8-atom spacer) and Propargyl-PEG4-acid (~14-atom spacer) |
| Quantified Difference | Reduces linker length by 3 to 9 atoms, enforcing a tighter spatial proximity essential for specific ternary complexes. |
| Conditions | Cellular degradation assays for BTK-CRBN PROTACs. |
Buyers synthesizing PROTACs for targets requiring tight protein-protein interactions must select PEG1 to minimize the spatial gap between the target and the E3 ligase.
When conjugating hydrophobic drugs to targeting peptides, the polarity of the linker dictates the solubility and aggregation propensity of the final construct. Studies developing antiplasmodial peptide-drug conjugates compared the use of 5-hexynoic acid (a purely alkyl linker) with Propargyl-PEG1-acid and Propargyl-PEG3-acid. The inclusion of the single ether oxygen in Propargyl-PEG1-acid provided a measurable increase in linker hydrophilicity while maintaining a compact profile, enabling bioorthogonal click chemistry yields of 24–72% for the final noncleavable peptide-drug conjugates [1].
| Evidence Dimension | Linker hydrophilicity and conjugation yield |
| Target Compound Data | Contains 1 ether oxygen; achieves 24–72% yield in PDC click-conjugation |
| Comparator Or Baseline | 5-Hexynoic acid (0 ether oxygens; purely hydrophobic) |
| Quantified Difference | Increases linker polarity compared to purely alkyl chains, reducing aggregation risk during aqueous synthesis. |
| Conditions | CuAAC bioorthogonal click chemistry in aqueous/organic mixtures for PDC synthesis. |
Replacing hydrophobic alkyl linkers with Propargyl-PEG1-acid prevents aggregation during aqueous bioconjugation and improves the solubility of the final therapeutic.
Propargyl-PEG1-acid is engineered for dual, orthogonal reactivity, making it highly processable in multi-step syntheses. The terminal carboxylic acid can be activated by standard reagents (e.g., HATU, EDC) to form stable amide bonds with primary amines, while the propargyl group remains completely inert until exposed to copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. In benchmark synthetic workflows, activating the carboxylic acid of Propargyl-PEG1-acid derivatives achieves coupling yields exceeding 80% without unwanted side reactions at the alkyne terminus, providing a clear manufacturability advantage over linkers with cross-reactive functional groups .
| Evidence Dimension | Functional group orthogonality |
| Target Compound Data | 100% orthogonal reactivity between the alkyne and carboxylic acid |
| Comparator Or Baseline | Homobifunctional linkers (e.g., di-carboxylic acids) requiring statistical coupling |
| Quantified Difference | Eliminates the need for intermediate protection/deprotection steps, increasing overall multi-step throughput. |
| Conditions | Standard peptide coupling (HATU/EDC) followed by CuAAC click chemistry. |
Procurement of this specific heterobifunctional linker streamlines multi-step bioconjugation workflows by eliminating the need for costly and time-consuming protecting group manipulations.
Ideal for constructing proteolysis-targeting chimeras (PROTACs) where a highly compact distance is required between the target protein binder and the E3 ubiquitin ligase recruiter to facilitate a stable ternary complex [1].
Used to attach small molecule therapeutics to cell-penetrating or targeting peptides via CuAAC, where the PEG1 ether oxygen prevents the aggregation issues commonly caused by purely hydrophobic alkyl linkers[2].
Serves as a reliable, unprotected heterobifunctional bridge in multi-step syntheses, allowing sequential amide coupling and click chemistry without cross-reactivity .
Corrosive;Irritant